5-溴噻唑烷-2,4-二酮

描述

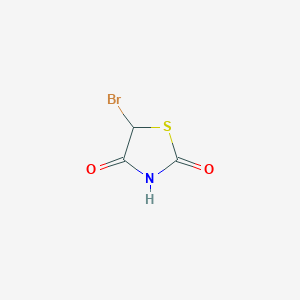

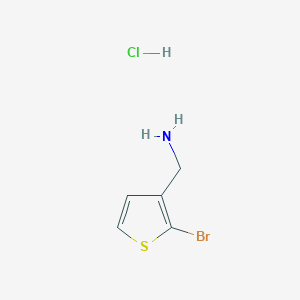

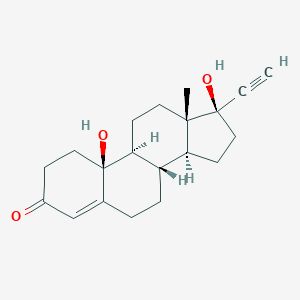

5-Bromothiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a heterocyclic compound that has been extensively studied due to its diverse biological activities. The bromine atom at the fifth position on the thiazolidine ring is expected to influence the compound's reactivity and interaction with biological targets. Research has shown that various substitutions on the thiazolidine-2,4-dione core can lead to compounds with significant antiproliferative, antidiabetic, anti-inflammatory, antibiotic, antihistamine, antimicrobial, and antidepressant activities .

Synthesis Analysis

The synthesis of 5-Bromothiazolidine-2,4-dione derivatives involves the introduction of different substituents at the fifth position of the thiazolidine ring. For instance, novel derivatives with substituted aromatic sulfonyl chlorides and alkyl halides have been synthesized and characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Another approach includes one-pot cyclizations of arylacetonitriles with isothiocyanates and ethyl 2-chloro-2-oxoacetate to produce 2-alkylidenethiazolidine-4,5-diones with antibiotic properties .

Molecular Structure Analysis

The molecular structure of 5-Bromothiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of the bromine atom and other substituents affects the compound's ability to interact with biological targets. Docking studies have shown that certain derivatives exhibit specific interactions with key residues in the binding site of PPARgamma, suggesting that these molecules are potential ligands of this receptor . The structure-activity relationship studies indicate that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for substantial activity .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromothiazolidine-2,4-dione derivatives is influenced by the substituents attached to the thiazolidine core. These substituents can participate in various chemical reactions, leading to the formation of compounds with different biological activities. For example, the synthesis of potential antihistamines involved the reaction of 5-arylidenethiazolidine-2,4-dione potassium salt with 4-bromobenzyl bromide . The introduction of different substituents can also lead to compounds with antimicrobial activity against a range of pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiazolidine-2,4-dione derivatives, such as log P values, are important for their pharmacokinetic behavior and biological efficacy . These properties are determined by the molecular structure and the nature of the substituents. The log P values, which indicate the lipophilicity of the compounds, can influence their ability to cross cell membranes and reach their targets. The synthesis of derivatives with varying substituents allows for the exploration of these properties in relation to their biological activities .

科学研究应用

Cytotoxic and Genotoxic Activities

5-Bromothiazolidine-2,4-dione derivatives exhibit selective cytotoxic and genotoxic activities against cancer cells. For instance, a study by Rodrigues et al. (2018) demonstrated that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed potent cytotoxicity against NCI-H292 lung cancer cell line, with significant genotoxic effects observed in these cells but not in normal cells (Rodrigues et al., 2018).

抗癌活性

含有5-苄亚亚胺-2,4-二酮骨架的化合物,如5-溴噻唑烷-2,4-二酮,已被确定为抗肿瘤药物。Romagnoli等人(2013年)合成并评估了N-3-取代-5-芳基亚亚胺噻唑烷-2,4-二酮,通过诱导凋亡抑制了人类髓样白血病细胞(Romagnoli et al., 2013)。

绿色化学应用

5-溴噻唑烷-2,4-二酮衍生物也被用于绿色化学。Esam等人(2020年)报道了一种新型磁性固定对氨基苯甲酸-Cu(II)复合物作为绿色、高效和可重复使用的催化剂,用于合成5-芳基亚亚胺噻唑烷-2,4-二酮(Esam et al., 2020)。

生物转化系统

在生物转化中,5-苄亚亚胺噻唑烷-2,4-二酮通过红酵母还原为5-苄噻唑烷-2,4-二酮。Cantello等人(1994年)详细描述了这种生物转化系统,展示了其在治疗非胰岛素依赖型糖尿病中的潜力(Cantello等人,1994年)。

电化学研究

Nosheen等人(2012年)研究了5-苄亚亚胺咪唑烷-2,4-二酮衍生物的电化学行为,探索了它们的氧化机制和结构-活性关系(Nosheen et al., 2012)。

催化不对称反应

Jiao等人(2016年)报告了二芳基噻唑烷-2,4-二酮作为不对称催化中的亲核试剂的应用。这项工作展示了在产生具有显著抗癌活性的生物重要的5-芳基-5-取代噻唑烷-2,4-二酮时的高对映选择性和顺反选择性(Jiao et al., 2016)。

抗微生物活性

5-芳基亚亚胺噻唑烷-2,4-二酮衍生物具有抗微生物特性。Paiva等人(2018年)合成的衍生物对革兰氏阳性病原体具有抗微生物活性,展示了它们在药物化学中的潜力(Paiva et al., 2018)。

酶抑制

Zidar等人(2010年)设计了基于5-苄亚亚胺噻唑烷-2,4-二酮的化合物作为细菌酶MurD的抑制剂。这些抑制剂显示出微摩尔范围内的活性,揭示了它们在抗菌应用中的潜力(Zidar et al., 2010)。

安全和危害

属性

IUPAC Name |

5-bromo-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBGMOONSUDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393006 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiazolidine-2,4-dione | |

CAS RN |

125518-48-1 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)